2-Oxo-1,2-dihydropyridine-4-carbohydrazide

Overview

Description

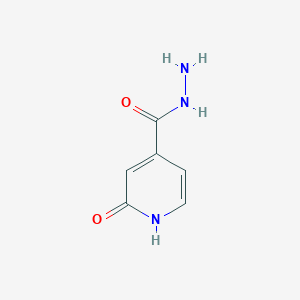

“2-Oxo-1,2-dihydropyridine-4-carbohydrazide” is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have attracted much interest due to their presence in biologically active molecules .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. It can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment with various reactants, attack can take place at multiple sites .Scientific Research Applications

Fluorescence Properties

Research indicates that certain derivatives of 2-oxo-1,2-dihydropyridine exhibit fluorescence properties. For instance, the non-catalytic conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles results in fluorescent compounds related to 2-oxo-1,2-dihydropyridine (Ershov et al., 2015).

Organic Synthesis

This compound plays a critical role in organic synthesis. The selective O-benzylation of 2-oxo-1,2-dihydropyridines is essential for synthesizing natural products and biologically active molecules (Zhou et al., 2018).

Dehydrogenation Studies

Dehydrogenation of various related compounds to 2-oxo-1,2-dihydropyridine-5-carboxamides has been studied, revealing the influence of substituents on reaction rates (Memarian & Soleymani, 2011).

Ion Recognition

A derivative of 2-oxo-1,2-dihydropyridine was used in the design of a new molecular receptor for multi-ion recognition, displaying exclusive color change and fluorescence intensity increase upon interaction with fluoride (Chawla & Gupta, 2015).

Enzymatic Role in Metabolism

2-Oxo acid dehydrogenase complexes, involving 2-oxo-1,2-dihydropyridine derivatives, play a key role in intermediary metabolism (Yeaman, 1989).

Synthesis of Novel Compounds

The compound is used in synthesizing various innovative derivatives with potential biological properties, as evidenced in several studies(Ramaganesh et al., 2010), (Okawa et al., 1997).

Medicinal Chemistry and Drug Design

Research shows the relevance of 2-oxo-1,2-dihydropyridine derivatives in the synthesis of compounds with potential medicinal applications, including anti-bacterial and anti-cancer properties (Mostafa et al., 2013), (Ali et al., 2019).

Physical Chemistry Studies

Studies involving the compound have also focused on its physical chemistry aspects, like adiabatic compressibility and apparent molal volume, to understand interactions in solutions (Choudhari et al., 2016).

Synthetic Chemistry and Bioactivity

The synthesis of new derivatives and their bioactivity studies are a significant area of research, demonstrating the compound's utility in generating bioactive molecules (Khalid et al., 2016).

properties

IUPAC Name |

2-oxo-1H-pyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-8-5(10)3-4/h1-3H,7H2,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPNPAQQKFNTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698603 | |

| Record name | 2-Oxo-1,2-dihydropyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98140-91-1 | |

| Record name | 2-Oxo-1,2-dihydropyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3390320.png)

![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)

![5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3390404.png)